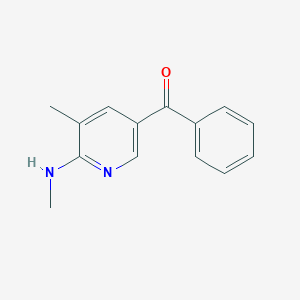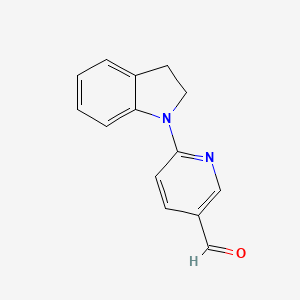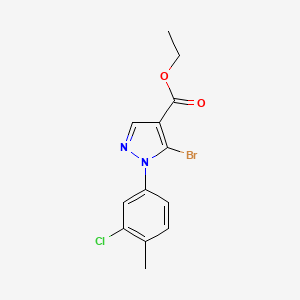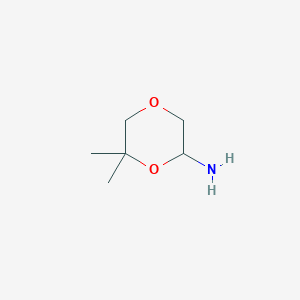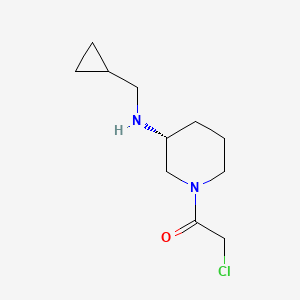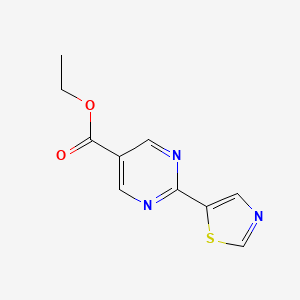
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and phenylhydrazine.
Formation of Hydrazone: Phenylhydrazine reacts with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.
Substitution: The triazole ring is then substituted with a methanamine group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antimicrobial, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-thiol: This compound has similar structural features but contains a thiol group instead of a methanamine group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has additional methoxy groups and a different substitution pattern.
Uniqueness
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C16H16N4O/c1-21-13-9-5-8-12(10-13)14(17)16-18-15(19-20-16)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,19,20) |
InChI Key |
VXRZQXMIKAIOOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


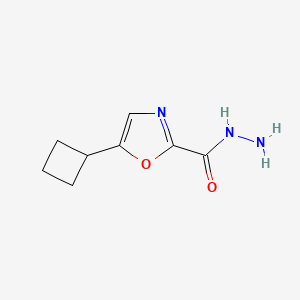
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)

![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)

